N-(2-bromophenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
CAS No.:
Cat. No.: VC16300093
Molecular Formula: C15H13BrN4OS2
Molecular Weight: 409.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H13BrN4OS2 |
|---|---|
| Molecular Weight | 409.3 g/mol |
| IUPAC Name | N-(2-bromophenyl)-2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C15H13BrN4OS2/c1-20-14(12-7-4-8-22-12)18-19-15(20)23-9-13(21)17-11-6-3-2-5-10(11)16/h2-8H,9H2,1H3,(H,17,21) |
| Standard InChI Key | CAPVSHISGDEXFU-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2Br)C3=CC=CS3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features three distinct components:
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A 2-bromophenyl group linked via an acetamide bond.
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A 1,2,4-triazole ring substituted with a methyl group at position 4 and a thiophen-2-yl group at position 5.
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A sulfanyl bridge connecting the triazole and acetamide groups.
This arrangement confers unique electronic and steric properties, influencing reactivity and interactions with biological targets. The presence of bromine enhances electrophilicity, while the thiophene and triazole moieties contribute to π-π stacking and hydrogen-bonding capabilities.
Physicochemical Data
Key properties are summarized in Table 1.
Table 1: Physicochemical Properties of N-(2-Bromophenyl)-2-{[4-Methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 409.3 g/mol |
| IUPAC Name | N-(2-bromophenyl)-2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
| Canonical SMILES | CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2Br)C3=CC=CS3 |
| Solubility | Low in water; soluble in DMSO, DMF |
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence (Figure 1):
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Formation of the Triazole Core: Cyclocondensation of thiosemicarbazide with acetylthiophene yields the 1,2,4-triazole intermediate.
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S-Alkylation: Reaction with chloroacetamide introduces the sulfanyl-acetamide side chain.
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Bromophenyl Incorporation: Coupling with 2-bromoaniline via amide bond formation completes the structure.
Figure 1: Synthetic route highlighting key intermediates and reaction conditions.
Yield Optimization
Critical parameters include:
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Temperature: Reactions performed at 60–80°C improve cyclization efficiency.
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Catalysts: Use of enhances amide bond formation yields to ~75%.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.
Biological Activities and Mechanism of Action
Antimicrobial Efficacy
In vitro studies demonstrate broad-spectrum activity:
Table 2: Minimum Inhibitory Concentrations (MICs) Against Pathogens
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25.0 |
| Candida albicans | 6.25 |
The compound outperforms fluconazole against C. albicans, suggesting enhanced triazole-mediated lanosterol 14α-demethylase inhibition.
Mechanistic Insights
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Fungal Targets: Binding to cytochrome P450 14α-demethylase disrupts ergosterol biosynthesis, compromising membrane integrity.
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Bacterial Targets: Inhibition of dihydrofolate reductase (DHFR) impedes nucleotide synthesis.
Comparative Analysis with Related Triazole Derivatives
Structural Analogues
Comparative data with analogues (Table 3) reveal structure-activity relationships:
Table 3: Activity Comparison of Triazole Derivatives
The target compound’s lower MIC correlates with its smaller molecular weight and optimized sulfanyl-acetamide linkage .
Substituent Effects
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